2,3',4',5'-Tetrabromodiphenyl ether

Overview

Description

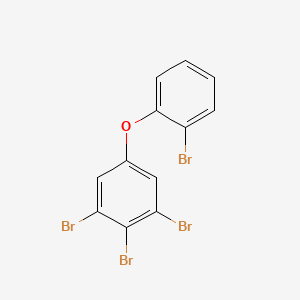

2,3’,4’,5’-Tetrabromodiphenyl ether is a chemical compound with the molecular formula C12H6Br4O . It is one of the Polybrominated di-Ph ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants .

Molecular Structure Analysis

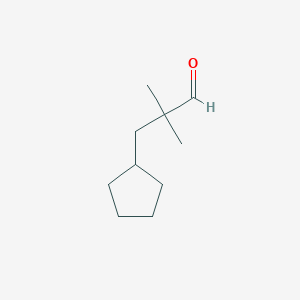

The molecular structure of 2,3’,4’,5’-Tetrabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with four bromine atoms attached to the phenyl rings .Physical And Chemical Properties Analysis

The average mass of 2,3’,4’,5’-Tetrabromodiphenyl ether is 485.791 Da and its monoisotopic mass is 481.715179 Da .Scientific Research Applications

Environmental Contamination and Remediation

2,3',4',5'-Tetrabromodiphenyl ether, as a polybrominated diphenyl ether (PBDE), has been extensively studied for its persistence and bioaccumulation in the environment. Studies have focused on its photo-removal from liquid media, highlighting advanced oxidation processes as effective remediation techniques. For instance, a novel visible-light-driven (VLD) artificial Z-scheme system was developed for the photo-removal of BDE-47 (a congener of 2,3',4',5'-Tetrabromodiphenyl ether), demonstrating a removal efficiency of 93.4% under visible light irradiation. This study suggests a green and promising strategy for utilizing solar energy to remove PBDEs in liquid media (Liang et al., 2019).

Material Science and Polymer Research

Research in material science has explored the synthesis of novel polymers and copolymers incorporating ether and brominated moieties for applications in high-temperature fuel cells and other advanced technologies. For example, novel poly(aryl ether sulfone) copolymers containing biphenylpyridine and tetramethyl biphenyl moieties were synthesized, exhibiting excellent film-forming properties, mechanical integrity, and high modulus up to 250°C. These materials are notable for their high glass transition temperatures and oxidative stability, which are crucial for applications in proton exchange membrane fuel cells (PEMFC) (Pefkianakis et al., 2005).

Toxicokinetics and Metabolism

The toxicokinetics of BDE 47, a congener of 2,3',4',5'-Tetrabromodiphenyl ether, has been thoroughly investigated to understand its absorption, distribution, metabolism, and excretion (ADME) in mammals. One study on female mice demonstrated that over 80% of the administered dose was absorbed after oral or intratracheal administration. This research is critical for assessing the health risk of PBDE exposure in humans, emphasizing the compound's rapid excretion and the potential for bioaccumulation based on biphasic elimination half-lives (Staskal et al., 2004).

properties

IUPAC Name |

1,2,3-tribromo-5-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-8-3-1-2-4-11(8)17-7-5-9(14)12(16)10(15)6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSWBJSFVPJPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=C(C(=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879896 | |

| Record name | BDE-76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3',4',5'-Tetrabromodiphenyl ether | |

CAS RN |

446254-43-9 | |

| Record name | 2,3',4',5'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4',5'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/484WSW570C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1530776.png)

![3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1530787.png)

![2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1530791.png)

![1-(2,2-Difluoro-propyl)-[1,4]diazepane](/img/structure/B1530796.png)

![6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530797.png)